molecular formula C13H14BrFN2 B577526 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole CAS No. 1365272-71-4

5-Bromo-1-cyclohexyl-6-fluorobenzimidazole

Cat. No.: B577526
CAS No.: 1365272-71-4
M. Wt: 297.171
InChI Key: KQORTAOFZXABHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclohexyl-6-fluorobenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-cyclohexyl-6-fluorobenzimidazole is unique due to the presence of both bromine and fluorine atoms, as well as the cyclohexyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

5-Bromo-1-cyclohexyl-6-fluorobenzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including the presence of bromine and fluorine atoms along with a cyclohexyl group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrFN2, with a molecular weight of approximately 297.171 g/mol. The compound features a benzimidazole core, which is known for its pharmacological relevance.

Property Value
Molecular FormulaC13H14BrFN2
Molecular Weight297.171 g/mol
Structural FeaturesBromine, Fluorine, Cyclohexyl group

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the viability of various cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The MTT reduction assay was employed to assess cell viability, revealing that this compound can outperform standard chemotherapeutic agents like methotrexate in certain contexts.

Case Study: In Vitro Efficacy

In one study, the compound showed an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating its effectiveness in inducing apoptosis in cancer cells. Additionally, animal models demonstrated tumor growth suppression when treated with this compound .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses activity against various microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several strains.

Microorganism MIC (mM)
Pseudomonas aeruginosa0.01
Staphylococcus aureus0.015

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring free radical scavenging activity. The compound demonstrated notable activity in inhibiting oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor functions involved in cell proliferation and apoptosis pathways. This mechanism underlies its anticancer effects and potential therapeutic applications in treating other diseases .

Comparison with Similar Compounds

This compound shares structural similarities with other benzimidazole derivatives but stands out due to its unique combination of halogen substituents and cycloalkyl groups.

Compound Name Molecular Formula Key Differences
5-Bromo-1-methylbenzimidazoleC8H8BrN2Lacks cyclohexyl group
5-Chloro-1-cyclohexylbenzimidazoleC13H14ClN2Chlorine instead of bromine
6-Fluoro-1-cyclopentylbenzimidazoleC12H12FN2Cyclopentyl group instead of cyclohexyl

Properties

IUPAC Name

5-bromo-1-cyclohexyl-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2/c14-10-6-12-13(7-11(10)15)17(8-16-12)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQORTAOFZXABHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=CC(=C(C=C32)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742916
Record name 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-71-4
Record name 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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